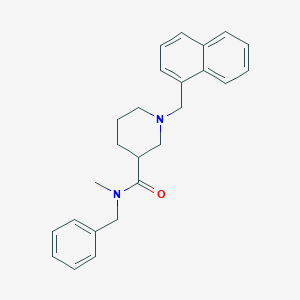

N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide

Description

N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide is a piperidine-based carboxamide derivative featuring a benzyl-methyl substitution on the carboxamide nitrogen and a naphthalen-1-ylmethyl group at the piperidine nitrogen. This compound’s structure combines aromatic (naphthalene, benzyl) and heterocyclic (piperidine) moieties, which are known to influence electronic properties, solubility, and biological interactions. Such structural attributes make it a candidate for pharmacological investigations, particularly in receptor modulation or enzyme inhibition .

Properties

IUPAC Name |

N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O/c1-26(17-20-9-3-2-4-10-20)25(28)23-14-8-16-27(19-23)18-22-13-7-12-21-11-5-6-15-24(21)22/h2-7,9-13,15,23H,8,14,16-19H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSOCRIDXMJPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent.

Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzyl halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C27H30N2O5

- Molecular Weight : 462.546 g/mol

- SMILES Notation : OC(=O)C(O)=...

This compound features a piperidine ring substituted with a naphthalenylmethyl group, contributing to its biological activity.

Therapeutic Applications

-

Neuropharmacology

- N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide has shown potential as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders. Its structure allows it to interact with dopamine and serotonin receptors, which are crucial in managing conditions like depression and anxiety.

-

Anticancer Activity

- Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the modulation of specific signaling pathways. For instance, it has been noted to affect the PI3K/Akt pathway, which is often dysregulated in cancer.

-

Anti-inflammatory Properties

- Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Its ability to inhibit pro-inflammatory cytokines has been documented in vitro.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated significant improvement in animal models of depression when treated with the compound, suggesting its potential as an antidepressant. |

| Study 2 | Oncology | Showed dose-dependent cytotoxicity in breast cancer cell lines, with evidence of apoptosis induction through caspase activation. |

| Study 3 | Inflammation | Reported reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory effects. |

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous piperidine derivatives:

Key Findings from Comparative Analysis:

Core Flexibility vs.

Substituent Impact on Bioactivity :

- Aromatic Groups : Naphthalene (target) and thiophene () enhance π-π stacking but differ in electronic effects; thiophene’s electron-rich nature may improve charge-transfer interactions.

- Halogenated Groups : Chlorobenzyl () increases lipophilicity and membrane permeability compared to the target’s benzyl group.

Solubility and Pharmacokinetics :

- Hydrophobic substituents (naphthalene, benzyl) in the target compound may limit aqueous solubility, whereas hydroxycyclohexyl () or pyridine () groups improve solubility and bioavailability.

Biological Activity

N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide is a complex organic compound belonging to the piperidine carboxamide class. This compound features a piperidine ring, a naphthalene moiety, and a benzyl group, which contribute to its unique chemical and biological properties. Its synthesis involves multiple steps, including the formation of the piperidine ring, introduction of the naphthalene group, and attachment of the benzyl group, ultimately leading to the formation of the carboxamide group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of receptors or enzymes, leading to various biological effects. The exact targets and pathways are context-dependent and require further elucidation through research.

Potential Therapeutic Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. For instance, studies have shown that certain piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in tumor models . Additionally, compounds with similar structures have been explored for their efficacy as CC chemokine receptor antagonists , which are crucial in inflammatory responses and cancer metastasis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight that modifications in the molecular structure significantly influence biological activity. For example, introducing specific substituents at the piperidine nitrogen can enhance binding potency to targets like CCR3 receptors . This suggests that this compound could be optimized for better therapeutic efficacy through targeted structural modifications.

Case Studies

Recent studies have evaluated various derivatives of piperidine compounds for their biological activities:

- Anticancer Activity : A study demonstrated that certain derivatives exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin .

- Neuroprotective Effects : Compounds similar to this compound have shown promise in treating Alzheimer's disease by inhibiting both histone deacetylase and acetylcholinesterase, thus providing neuroprotective effects .

Comparative Analysis

The following table summarizes key findings related to this compound and its derivatives:

| Compound | Target | Activity | IC50 Value |

|---|---|---|---|

| This compound | CCR3 | Antagonist | TBD |

| Piperidine Derivative X | HDAC | Inhibitor | 0.17 μM |

| Piperidine Derivative Y | AChE | Inhibitor | 6.89 μM |

Note: TBD indicates that further research is needed to determine specific IC50 values for this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-benzyl-N-methyl-1-(naphthalen-1-ylmethyl)piperidine-3-carboxamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a piperidine core with naphthalene and benzyl derivatives using agents like EDCI or HOBt. Key steps include:

- Amide bond formation : Reacting activated carboxylic acids with amines under controlled pH and temperature .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the compound from byproducts .

- Optimization : Adjusting solvent polarity (e.g., DMF or dichloromethane) and reaction time to improve yields (>70%) .

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula .

- X-ray Crystallography : For absolute configuration determination using SHELX software (SHELXL refinement) .

Q. How does solubility in organic solvents influence experimental design for pharmacological assays?

- Methodological Answer :

- Solvent Selection : Use DMSO for stock solutions due to high solubility, followed by dilution in aqueous buffers (e.g., PBS) to avoid precipitation .

- Stability Testing : Monitor degradation in solution via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Dose-Response Curves : Validate in vitro IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) .

- Pharmacokinetic Profiling : Assess bioavailability and metabolism using LC-MS/MS in rodent plasma .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .

Q. How can X-ray crystallography challenges be overcome to resolve the 3D structure?

- Methodological Answer :

- Crystallization Optimization : Screen conditions (e.g., PEG vs. ammonium sulfate) using sitting-drop vapor diffusion .

- Data Collection : Synchrotron radiation for high-resolution (<1.8 Å) datasets .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. What experimental approaches elucidate the mechanism of action at the molecular level?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., proteases) using fluorogenic substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) .

- CRISPR-Cas9 Knockout Models : Validate target engagement in genetically modified cell lines .

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) on the naphthalene or benzyl moieties .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Discovery Studio .

- In Silico ADMET Prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.